molecular formula C9H15NO2 B038685 Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate CAS No. 119102-24-8

Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate

Cat. No. B038685
M. Wt: 169.22 g/mol
InChI Key: CPHZSWAWMNOQJI-UHFFFAOYSA-N
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Patent
US08114891B2

Procedure details

1-Azabicyclo[2.2.1]heptan-4-ylmethanol was prepared by reducing ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate with lithium aluminum hydride, as described in J. Med. Chem. 35, 2392 (1992).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]12[CH2:7][C:4]([C:8](OCC)=[O:9])([CH2:5][CH2:6]1)[CH2:3][CH2:2]2.[H-].[Al+3].[Li+].[H-].[H-].[H-]>>[N:1]12[CH2:7][C:4]([CH2:8][OH:9])([CH2:5][CH2:6]1)[CH2:3][CH2:2]2 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N12CCC(CC1)(C2)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N12CCC(CC1)(C2)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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